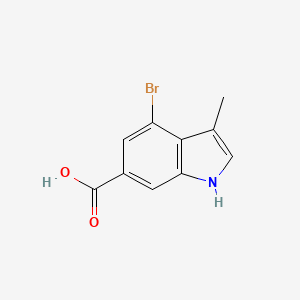

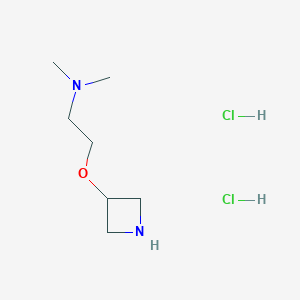

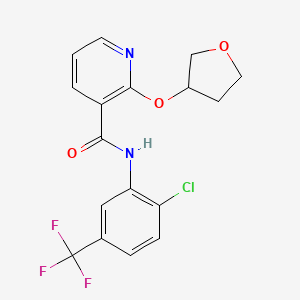

![molecular formula C24H19NO3 B2916948 2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-58-2](/img/structure/B2916948.png)

2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a microreactor system, and the reaction kinetics parameters were determined . Another study reported the synthesis of new [4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications

Anticancer Applications

- A series of compounds related to the chemical structure were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited better or comparable efficacy to etoposide, a reference drug (Ravinaik et al., 2021).

Histone Deacetylase Inhibition

- A compound structurally similar to 2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, named MGCD0103, was found to be a potent and selective inhibitor of histone deacetylases, particularly HDACs 1-3 and 11. This compound showed promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Polymer Chemistry

- A novel monomer diacid related to the chemical compound was synthesized and used to create new aromatic polyamides with photosensitive coumarin pendent groups. These polyamides exhibited good thermal properties and potential for applications in materials science (Nechifor, 2009).

Antimicrobial and Antioxidant Properties

- A series of benzamide derivatives, including those structurally related to the compound , were synthesized and demonstrated significant antimicrobial and antioxidant activities. These derivatives showed potential for development as novel anti-microbial agents (Limban et al., 2011).

Molecular Structure and Properties

- The molecular structure and properties of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, were analyzed, providing insights into its geometric parameters, electronic properties, and antioxidant properties (Demir et al., 2015).

Metal Complex Synthesis

- Pd(II) complexes of 3-formyl chromone Schiff bases, structurally related to the compound , were synthesized and showed potential biological activity, including antimicrobial and antioxidant activities (Kavitha & Reddy, 2016).

Mechanism of Action

Target of Action

Similar compounds with benzamide and benzimidazole moieties have shown significant interactions with proteins like human glucokinase (gk) and bacterial cell division protein ftsz .

Mode of Action

Based on the structural similarity to other benzamide and benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to glucose metabolism and bacterial cell division .

Pharmacokinetics

The compound’s molecular weight (225293 Da ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 Da generally have better absorption and distribution profiles.

Result of Action

Similar compounds have shown significant hypoglycemic effects and antibacterial activity .

properties

IUPAC Name |

2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTQQVBVCDRFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

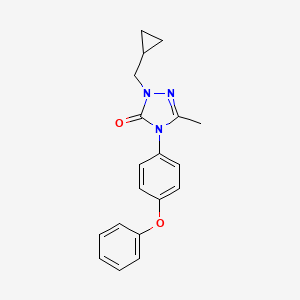

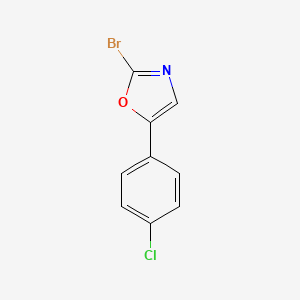

![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

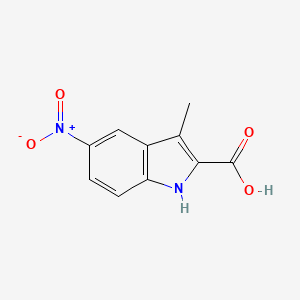

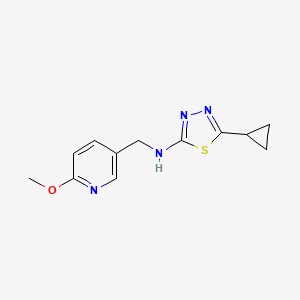

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)

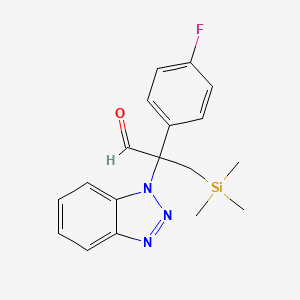

![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)

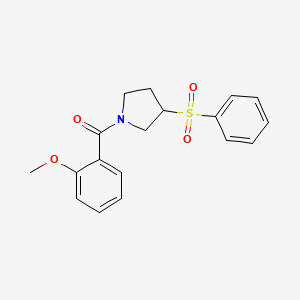

![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)